molecular formula C15H26IN3O4Si B1425302 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one CAS No. 666848-11-9

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

Número de catálogo: B1425302
Número CAS: 666848-11-9
Peso molecular: 467.37 g/mol
Clave InChI: GKUIXIRTAVPIGD-QJPTWQEYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Modified Nucleosides

The study of modified nucleosides began in the mid-20th century with the discovery of pseudouridine in yeast RNA, marking the identification of the first post-transcriptional RNA modification. Early advancements in chromatographic techniques, such as anion-exchange and filter-paper chromatography, enabled the isolation and characterization of these compounds. By the 1960s, researchers recognized the biological significance of nucleoside modifications, particularly in tRNA and rRNA, where they influence translational fidelity and RNA stability. The development of halogenated nucleosides, including iodinated derivatives, emerged as a critical milestone in antiviral and anticancer drug discovery. For example, 5-iodo-2′-deoxyuridine (idoxuridine) became the first FDA-approved antiviral nucleoside analog in 1962. These discoveries laid the groundwork for synthesizing complex modified nucleosides like 4-amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one, which integrates protective groups and halogenation for enhanced stability and functionality.

Significance in Nucleoside Chemistry

Modified nucleosides serve as essential tools in medicinal chemistry due to their ability to mimic natural nucleotides while introducing targeted functional modifications. The tert-butyldimethylsilyl (TBDMS) group, introduced in the 1970s, revolutionized nucleoside synthesis by enabling selective protection of hydroxyl groups, thereby improving reaction yields and simplifying purification. Iodination at the 5-position of pyrimidine bases, as seen in this compound, enhances electrophilic reactivity, facilitating cross-coupling reactions for further derivatization. Such modifications are pivotal in developing radiopharmaceuticals for imaging and therapeutics, where iodine’s radiolabeling potential is exploited. Additionally, the 4-amino group on the pyrimidine ring introduces hydrogen-bonding capabilities, which can alter base-pairing interactions in nucleic acid analogs.

Chemical Classification and Nomenclature

The compound is classified as a iodinated pyrimidine nucleoside analog with the following IUPAC name:
This compound .

Structural Components:

Component Description Role
Pyrimidine core 5-iodo-4-aminopyrimidin-2-one Base analog with halogen and amino modifications
Sugar moiety (2R,4S,5R)-tetrahydrofuran Ribose-like scaffold with stereochemical specificity
Protective group tert-Butyldimethylsilyl (TBDMS) Shields the 5′-hydroxyl group during synthesis

The stereochemistry at positions 2R, 4S, and 5R ensures compatibility with enzymatic processing, mimicking natural nucleosides.

Structural Relationship to Other Iodinated Pyrimidine Derivatives

This compound shares structural motifs with several clinically relevant iodinated nucleosides:

Comparative Analysis of Iodinated Pyrimidine Derivatives:

Compound Structure Key Features
5-Iodouridine Uridine with iodine at C5 Lacks TBDMS protection; used in RNA studies
5-Iodocytidine Cytidine with iodine at C5 Features a 4-amino group but no silyl protection
Idoxuridine 5-Iodo-2′-deoxyuridine Deoxyribose sugar; antiviral activity against herpesviruses
Target Compound TBDMS-protected 5-iodo-4-aminopyrimidine Combines iodine, amino, and silyl groups for synthetic versatility

The TBDMS group distinguishes this compound from simpler analogs, enabling selective deprotection during solid-phase synthesis. Unlike idoxuridine, which incorporates deoxyribose, the tetrahydrofuran sugar here retains a hydroxyl group at the 4-position, potentially influencing solubility and metabolic stability. The 4-amino group further differentiates it from 5-iodouridine, offering a site for conjugation or hydrogen bonding in molecular recognition.

Propiedades

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26IN3O4Si/c1-15(2,3)24(4,5)22-8-11-10(20)6-12(23-11)19-7-9(16)13(17)18-14(19)21/h7,10-12,20H,6,8H2,1-5H3,(H2,17,18,21)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUIXIRTAVPIGD-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=NC2=O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26IN3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722512
Record name 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666848-11-9
Record name 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

Mode of Action

The compound 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one interacts with its targets by mimicking the natural nucleosides in the body. The tert-butyldimethylsilyl group is a common protecting group used in the synthesis of nucleosides. This group can be removed under specific conditions, allowing the compound to participate in biochemical reactions as a nucleoside analogue.

Biochemical Pathways

The compound this compound, once incorporated into the nucleic acid chain, can disrupt the normal biochemical pathways of DNA or RNA synthesis. This disruption can lead to the termination of the nucleic acid chain, inhibiting the replication of the virus or the expression of certain genes.

Result of Action

The result of the action of the compound this compound is the inhibition of nucleic acid synthesis. This can lead to the termination of viral replication or the inhibition of gene expression, depending on the specific targets of the compound.

Actividad Biológica

The compound 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one , with the CAS number 666848-11-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications based on available research findings.

Structural Characteristics

The molecular formula of the compound is C15H26IN3O4SiC_{15}H_{26}IN_3O_4Si, and its molecular weight is approximately 421.56 g/mol. The structure features a pyrimidine ring substituted with an iodine atom, which is known to influence biological activity through various mechanisms.

Property Value
Molecular FormulaC15H26IN3O4SiC_{15}H_{26}IN_3O_4Si
Molecular Weight421.56 g/mol
CAS Number666848-11-9
Purity97%

Synthesis

The synthesis of this compound typically involves the use of tert-butyldimethylsilyl (TBDMS) protection strategies for hydroxyl groups during the formation of the tetrahydrofuran moiety. The reaction conditions often include standard organic synthesis techniques such as refluxing in solvents like DMF or DMSO and purification through chromatography.

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit significant antiviral activity. Specifically, derivatives of iodopyrimidines have been shown to inhibit viral replication by targeting viral polymerases.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines by activating specific cellular pathways associated with cell death.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The iodine substitution on the pyrimidine ring enhances binding affinity to nucleophilic sites on enzymes involved in nucleic acid synthesis.
  • Cellular Uptake : The structural modifications facilitate better permeability across cellular membranes, enhancing bioavailability.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways that regulate cell growth and proliferation.

Case Studies

  • Antiviral Efficacy Study :
    • A study conducted on a series of iodinated pyrimidine derivatives showed that they effectively inhibited the replication of several RNA viruses in vitro. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
  • Cancer Cell Line Testing :
    • In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with related compounds resulted in decreased cell viability and increased markers for apoptosis. Flow cytometry analysis confirmed significant apoptotic activity at concentrations as low as 10 µM.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Pyrimidinone Modifications

Table 1: Substituent Effects on Pyrimidinone Core
Compound Position 4 Position 5 Key Functional Impact Reference
Target Compound NH2 I Radioimaging potential, steric bulk
5-Methyl-2'-deoxycytidine NH2 CH3 DNA incorporation (antiviral activity)
4-Amino-5-fluoro-1-[(2R,5S)-THF derivative] NH2 F Metabolic stability (antiretroviral use)
Gemcitabine Prodrug (TBDMS-protected) NH2 F Chemotherapy resistance reversal

Key Findings :

  • TBDMS protection in the target compound and gemcitabine analogs improves synthetic yield and pharmacokinetics .

Tetrahydrofuran Ring Modifications

Key Findings :

  • Hydroxyl groups (e.g., 4-OH) enable hydrogen bonding for target recognition, while TBDMS protection prevents undesired oxidation .
  • Halogenation (Cl, F) alters ring conformation and electronic properties, affecting binding affinity .
Table 3: Solubility, Molecular Weight, and Hazards
Compound Molecular Weight (g/mol) Solubility Hazard Statements Reference
Target Compound ~515.3 Low (non-polar) H315, H319 (skin/eye irritation)
4-Amino-5-fluoro-THF derivative 229.21 Moderate H302 (oral toxicity)
Gemcitabine Prodrug 279.65 High (aqueous) H228 (flammable)

Key Findings :

  • The TBDMS group and iodine increase molecular weight and reduce solubility compared to smaller analogs .
  • Safety profiles correlate with reactive groups (e.g., azides in ).

Métodos De Preparación

Step 1: Synthesis of the Pyrimidine Ring

The pyrimidine core can be synthesized via a Biginelli reaction or cyclization of suitable β-dicarbonyl compounds with amidines or ureas. A common approach is:

a. Condensation of malononitrile with formamidine derivatives in the presence of catalysts such as ammonium acetate or acetic acid.
b. Cyclization to form the pyrimidine ring with amino and iodine substituents introduced via halogenation reactions.

Research Findings:

  • The pyrimidine ring is often prepared from cyanoacrylate derivatives reacting with amidines, followed by halogenation at the 5-position using iodine or N-iodosuccinimide (NIS).

Step 3: Synthesis of the Tetrahydrofuran Derivative

The tetrahydrofuran moiety with hydroxyl groups is synthesized via asymmetric dihydroxylation or reduction of suitable precursors :

- Starting from a protected or unprotected 3-methoxytetrahydrofuran derivative, the hydroxyl groups are introduced or preserved.
- The hydroxyl groups are then protected with TBDMS chloride in the presence of a base such as imidazole or pyridine.

Research Findings:

  • The hydroxyl group at the 4-position is protected as TBDMS ether to prevent undesired side reactions during coupling steps.

Step 4: Coupling of the Tetrahydrofuran and Pyrimidine

The tetrahydrofuran derivative bearing the protected hydroxyl groups is coupled to the pyrimidine core via nucleophilic substitution or click chemistry :

- Activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic attack on the pyrimidine derivative.
- Alternatively, direct coupling using suitable coupling agents such as DCC or EDC.

Research Data:

  • The coupling is optimized to maintain stereochemistry and prevent deprotection of the TBDMS groups.

Step 5: Final Purification and Characterization

Purification is performed via chromatography techniques such as silica gel column chromatography or preparative HPLC. The compound's structure is confirmed using NMR, MS, and IR spectroscopy.

Data Table Summarizing the Preparation Methods

Step Description Reagents Conditions References
1 Synthesis of pyrimidine core Malononitrile, amidines Reflux, acetic acid ,
2 Iodination at 5-position N-iodosuccinimide (NIS) 0°C to room temperature
3 Synthesis of tetrahydrofuran derivative 3-methoxytetrahydrofuran Dihydroxylation, protection with TBDMS
4 Coupling of tetrahydrofuran to pyrimidine Activated hydroxyl groups Nucleophilic substitution, coupling agents
5 Purification Chromatography Ambient temperature ,

Notes and Considerations

  • Selectivity and stereochemistry are crucial; stereoselective synthesis of the tetrahydrofuran moiety ensures the correct (2R,4S,5R) configuration.
  • Protection strategies with TBDMS groups are employed to prevent side reactions during coupling.
  • Reaction optimization involves controlling temperature, solvent choice, and reagent equivalents to maximize yield and purity.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Protection of hydroxyl groups : The tert-butyldimethylsilyl (TBS) group is introduced to protect the hydroxymethyl moiety during subsequent reactions .
  • Iodination : Selective substitution at the 5-position of the pyrimidine ring requires controlled temperature (0–25°C) and inert atmosphere (argon/nitrogen) to prevent side reactions .
  • Deprotection : Acidic or fluoride-based conditions (e.g., TBAF) remove the TBS group while preserving the tetrahydrofuran ring’s integrity .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust reaction times.
  • Use anhydrous solvents and molecular sieves to minimize hydrolysis of sensitive intermediates .

Q. How can researchers confirm the compound’s structural identity and purity?

Methodological Answer: Analytical Techniques :

  • NMR Spectroscopy :
    • 1^1H and 13^13C NMR confirm stereochemistry (e.g., 2R,4S,5R configuration) and iodine integration .
    • Key signals: TBS-OCH2_2 (~1.0 ppm for tert-butyl), pyrimidine NH2_2 (~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ or [M−I]+^+) .
  • HPLC : Purity >98% is achievable using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. Table 1: Typical Analytical Data

ParameterValue/ObservationSource
1^1H NMR (DMSO-d6)δ 1.05 (s, 9H, TBS), 4.25 (m, H-5')
HRMS (ESI+)m/z 568.1234 (calc. for C18_{18}H32_{32}IN3_3O5_5Si)
HPLC Purity98.5% (λ = 254 nm)

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring influence biological activity?

Methodological Answer: The 2R,4S,5R configuration is critical for:

  • Enzyme binding : The hydroxyl and hydroxymethyl groups form hydrogen bonds with viral polymerases or kinases .
  • Metabolic stability : The TBS group enhances lipophilicity, prolonging half-life in vitro .

Q. Experimental Design :

  • Synthesize stereoisomers and compare IC50_{50} values in enzyme inhibition assays (e.g., HIV RT or kinase panels).
  • Use molecular docking to map interactions between the tetrahydrofuran moiety and active sites .

Q. What strategies mitigate iodine-mediated decomposition during long-term storage?

Methodological Answer: Stability Challenges :

  • Iodine’s susceptibility to light/heat causes dehalogenation or radical formation .

Q. Mitigation Strategies :

  • Storage : Keep at −20°C in amber vials under argon.
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. Table 2: Stability Under Different Conditions

ConditionDegradation Rate (per month)ObservationSource
25°C, light-exposed15%Color change (yellow)
−20°C, argon<2%No significant loss

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Common Discrepancies :

  • Divergent IC50_{50} values due to assay variability (e.g., cell lines, ATP concentrations).

Q. Resolution Workflow :

Standardize assays : Use validated kits (e.g., Promega Kinase-Glo) and internal controls.

Validate target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding .

Cross-reference structural analogs : Compare with cytidine or iodouridine derivatives to identify structure-activity trends .

Q. What advanced techniques characterize the compound’s solid-state conformation?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., O-H···N interactions in the pyrimidine ring) .
  • DSC/TGA : Assess thermal stability (decomposition onset >150°C typical for TBS-protected compounds) .

Safety and Handling

Q. What precautions are essential when handling this iodinated compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Waste Disposal : Collect iodine-containing waste separately for incineration .
  • Emergency Protocols : Neutralize spills with activated charcoal or sodium thiosulfate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Reactant of Route 2
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.